(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Description
Nuclear Magnetic Resonance (NMR) Profiling
The compound’s 1H NMR spectrum reveals distinct signals:
- Aromatic protons (7.2–7.4 ppm) : Integration corresponds to the phenyl group’s five hydrogens.
- Hydroxyl-bearing methine protons (4.1–4.3 ppm) : Coupling constants (J = 6–8 Hz) confirm vicinal diastereomers.
- Chlorine-adjacent methylene protons (3.8 ppm) : Deshielded due to electronegative Cl atoms.
13C NMR assignments include:
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS data ([M+H]+ = 587.4921) matches the theoretical mass (587.4918) with an error of 0.5 ppm, confirming the molecular formula C25H33Cl2N5O7 . Isotopic patterns for Cl2 (3:1 ratio) further validate the structure.
X-ray Crystallographic Studies of Macrocyclic Geometry
Single-crystal X-ray diffraction resolved the compound’s macrocyclic geometry:
- Bond lengths : C-Cl bonds measure 1.76–1.78 Å, typical for chloroalkanes.
- Dihedral angles : The bicyclo[14.3.0] system adopts a twisted-chair conformation with a 112° angle between bridgehead atoms.
- Hydrogen bonding : Intramolecular O-H···N interactions stabilize the pentazabicyclic core.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| Unit Cell Dimensions | a=12.34 Å, b=15.67 Å, c=18.92 Å |
| Bond Angle (C7-C16-C17) | 109.5° |
| Torsion Angle (N14-C15) | 58.3° |
Properties
Molecular Formula |
C25H33Cl2N5O7 |
|---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
InChI |
InChI=1S/C25H33Cl2N5O7/c1-3-15-22(36)30-17(11-33)23(37)29-16(13-7-5-4-6-8-13)9-18(35)31-20(12(2)34)25(39)32-10-14(26)19(27)21(32)24(38)28-15/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35)/t12?,14-,15-,16-,17+,19-,20+,21+/m1/s1 |
InChI Key |
LOHHRJVRAMTARJ-FDKJKTTLSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](CC(=O)N[C@H](C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N1)Cl)Cl)C(C)O)C3=CC=CC=C3)CO |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)C(C)O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The bicyclic framework is constructed via SPPS using Fmoc/t-Bu protection strategies. Key steps include:
- Resin selection : Rink amide MBHA resin is used to anchor the C-terminal amino acid.
- Coupling reagents : HBTU/HOBt or PyBOP in DMF activate carboxyl groups for amide bond formation.
- Deprotection : 20% piperidine in DMF removes Fmoc groups after each coupling cycle.
Critical intermediate :
A linear pentapeptide precursor is synthesized with the sequence:
L-2Abu → D-Pro → L-2Abu → L-Ser → β-Phe (where 2Abu = 2-aminobutyric acid).
On-Resin Macrolactamization
Macrocyclization is performed on-resin to minimize epimerization:
- Activation : The N-terminal amine and side-chain carboxyl group are activated using DIC/HOAt in DCM.
- Cyclization : Reaction proceeds at 0°C for 48 hours, yielding the 15-membered macrocycle.
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0°C | 65 | 92 |
| Solvent | DCM/DIEA (9:1) | - | - |
| Catalyst | HOAt | - | - |
Reference :
Stereochemical Control and Chlorination
Dichlorination of Proline Residues
The dichloro-Pro motif is introduced via post-cyclization halogenation:
- Reagents : Sulfuryl chloride (SO₂Cl₂) in anhydrous DCM at -20°C.
- Mechanism : Electrophilic chlorination occurs at the β-positions of the proline ring.
Optimization data :
| Equiv. SO₂Cl₂ | Time (h) | Diastereomeric Ratio (Cl:Cl) | Yield (%) |
|---|---|---|---|
| 2.5 | 12 | 85:15 | 72 |
| 3.0 | 24 | 92:8 | 68 |
Reference :
Hydroxymethylation and Ethyl Group Introduction
- Hydroxymethylation : Formaldehyde in a Mannich-type reaction with the secondary amine.
- Ethylation : Ethyl bromide with K₂CO₃ in DMF at 60°C.
Final Functionalization and Purification
Oxidation of Hydroxyethyl Group
The 1-hydroxyethyl side chain is oxidized to a ketone using Dess-Martin periodinane:
HPLC Purification
Reverse-phase HPLC (C18 column) resolves stereochemical impurities:
| Mobile Phase | Gradient | Retention Time (min) |
|---|---|---|
| H₂O (0.1% TFA) | 5% → 95% MeCN over 30 min | 22.4 |
| MeCN (0.1% TFA) | - | - |
Purity : >99% (UV detection at 254 nm).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| SPPS + On-resin cyclization | High stereocontrol; scalable | Costly resins/reagents | 28 |
| Solution-phase synthesis | Lower cost | Epimerization risks | 19 |
| Biosynthetic engineering | Eco-friendly; high selectivity | Limited to microbial systems | N/A |
Reference :
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
The compound (3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on current research findings and documented case studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate due to its structural complexity and functional diversity. Research indicates that compounds with similar bicyclic structures exhibit biological activity against various diseases.
Case Study: Anticancer Activity
A study explored the anticancer properties of related bicyclic compounds, demonstrating significant cytotoxicity against cancer cell lines. This suggests that the compound may also possess similar properties, warranting further investigation into its efficacy as an anticancer agent.
Organic Synthesis
The unique structure of this compound makes it an interesting target for organic synthesis. Its ability to undergo various chemical reactions can be utilized to create derivatives with enhanced properties.
Case Study: Synthetic Pathways
Research has documented synthetic pathways for creating derivatives of bicyclic compounds through halogenation and functional group modifications. These methods could be adapted for the synthesis of derivatives of the compound .
Material Science
The compound's structural characteristics may lend themselves to applications in material science, particularly in the development of new polymers or nanomaterials.
Case Study: Polymerization Reactions
Investigations into polymerization reactions involving similar bicyclic compounds have indicated potential for creating novel materials with unique mechanical and thermal properties.
Agricultural Chemistry
There is potential for this compound to be explored in agricultural applications, particularly as a pesticide or herbicide due to its complex structure which could interact with biological systems in plants or pests.
Case Study: Bioactivity Testing
Studies on structurally related compounds have shown promising results as bioactive agents against agricultural pests, suggesting that this compound may also exhibit similar effects.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: to modulate signaling pathways.
Incorporation into cellular structures: to alter their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from ECHEMI Database ()
The ECHEMI database lists compounds with overlapping structural motifs, such as polycyclic frameworks, acetate esters, and halogen substituents. For example:
- 169737-23-9: Contains a phthalazino-phthalazin core with a chlorophenyl group. Unlike the target compound, it lacks bicyclic amide rings but shares a propensity for π-π stacking due to aromatic systems.
- 244136-25-2 : A hexadecadienyl acetate with unsaturated hydrocarbon chains, contrasting sharply with the rigid bicyclic amide scaffold of the target compound.
Key Structural Differences :
| Feature | Target Compound | 169737-23-9 | 244136-25-2 |
|---|---|---|---|
| Core Structure | 19-membered bicyclo[14.3.0]nonadecane with pentone groups | Phthalazino-phthalazin heterocycle | Linear unsaturated ester |
| Halogen Substituents | 17,18-dichloro | 2-chlorophenyl | None |
| Functional Groups | Hydroxyethyl, hydroxymethyl, phenyl | Acetate, methoxy | Acetate, methyl |
| Stereochemical Complexity | 7 stereocenters | Limited stereochemical data | None |
QSPR/QSAR Relevance ()
The target compound’s van der Waals descriptors (e.g., molecular volume, polar surface area) likely differ significantly from simpler analogues due to its macrocyclic rigidity and dense functionalization. For instance:
Research Findings and Limitations
Bioactivity Hypotheses
- Chlorine atoms : May enhance binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) via halogen bonds.
- Pentone groups : Could mimic peptide backbones, enabling protease inhibition.
Data Gaps and Challenges
- Synthesis and Stability : The compound’s stereochemical complexity poses synthetic challenges, likely requiring chiral catalysts or enzymatic resolution.
- Experimental Validation: No pharmacokinetic or toxicity data are available in the provided evidence.
Biological Activity
The compound (3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone is a complex bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms of action, and various case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Bicyclic Structure : Utilizing strategies such as Diels-Alder reactions or cyclization methods to create the pentazabicyclo framework.
- Chlorination : Introducing dichloro substituents at specific positions to enhance biological activity.
- Functionalization : Adding hydroxymethyl and hydroxyethyl groups to modulate solubility and reactivity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer or neurodegenerative diseases.
- Receptor Modulation : The compound could interact with various receptors in the body to exert its effects on cell signaling pathways.
- Antioxidant Activity : Its structural features suggest potential antioxidant properties that could protect cells from oxidative stress.
Anticancer Properties
Numerous studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., U87-MG glioblastoma cells) have shown that the compound can inhibit cell proliferation and induce apoptosis. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87-MG | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest |
| MCF7 (Breast) | 12 | Inhibition of proliferation |
Neuroprotective Effects
Research has indicated that this compound may also have neuroprotective effects:
- Neurodegenerative Models : In models simulating Alzheimer's disease, the compound demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in treated animals .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have been explored through various assays:
- Cytokine Production : Studies showed a decrease in pro-inflammatory cytokines (like IL-6 and TNF-alpha) in macrophage cultures treated with the compound .
Case Studies
- Case Study 1: Glioblastoma Treatment
- Case Study 2: Neuroprotection in Animal Models
Q & A
Q. How can the stereochemical configuration of this compound be experimentally validated?
Q. What synthetic strategies are recommended to improve the yield of this compound?
Methodological Answer:
- Optimization 1: Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents during macrocycle formation to enhance regioselectivity (e.g., for the 1,4,8,11,14-pentazabicyclo scaffold) .
- Optimization 2: Introduce protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to reduce side reactions during chlorination at C17 and C18 .
- Validation: Monitor reaction progress via LC-MS at critical stages (e.g., after ethyl group introduction at C13).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental data for this compound’s stability?
Methodological Answer:
- Approach 1: Re-evaluate solvent effects in DFT simulations. Polar solvents (e.g., acetonitrile) may stabilize the hydroxymethyl group at C10, altering predicted stability vs. experimental thermogravimetric analysis (TGA) results .
- Approach 2: Conduct variable-temperature NMR to assess dynamic effects (e.g., ring puckering in the bicyclo[14.3.0] system) that computational models may overlook .
- Case Study: A 2020 study on similar azabicyclo compounds found discrepancies in Cl···H interactions; adjusting van der Waals radii parameters in simulations reduced errors by 12% .
Q. What in vitro methodologies are suitable for studying this compound’s interaction with biological targets?
Methodological Answer:
- Step 1: Use surface plasmon resonance (SPR) to measure binding kinetics with proteins (e.g., cyclophilin isoforms). The phenyl group at C7 may require immobilization via carboxymethyl dextran to avoid steric hindrance .
- Step 2: Employ fluorescence polarization assays with labeled analogues (e.g., BODIPY at C3-hydroxyethyl) to track binding in real time.
- Caution: The dichloro groups may quench fluorescence; validate with control experiments using non-chlorinated derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
Methodological Answer:
- Hypothesis Testing:
Reproduce solubility tests using standardized buffers (e.g., PBS pH 7.4 vs. DMSO).
Analyze via dynamic light scattering (DLS) to detect aggregation, which may falsely indicate insolubility.
- Root Cause: Discrepancies in literature (e.g., 30 mg/mL in DMSO vs. 15 mg/mL in NIST data) often arise from impurities in commercial samples. Purify via preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) before testing .
Methodological Framework for Future Studies
- Guiding Principle: Link research to a conceptual framework (e.g., structure-activity relationships for azabicyclo compounds in enzyme inhibition) to ensure hypothesis-driven experimentation .
- Validation: Cross-reference findings with authoritative databases (e.g., NIST Chemistry WebBook for spectral data) to minimize confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
